N-Boc-2-(1-Iminoethyl)hydrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

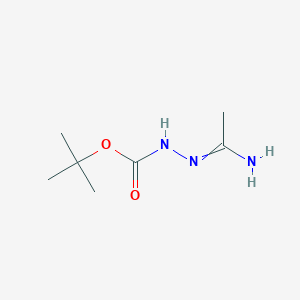

N-Boc-2-(1-Iminoethyl)hydrazine is a chemical compound with the molecular formula C8H17N3O2 and a molecular weight of 187.24 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-2-(1-Iminoethyl)hydrazine typically involves the reaction of tert-butyl carbazate with an appropriate aldehyde or ketone under mild conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated purification systems to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-Boc-2-(1-Iminoethyl)hydrazine undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted hydrazines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure .

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted hydrazines, which are valuable intermediates in organic synthesis and pharmaceutical research .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

N-Boc-2-(1-Iminoethyl)hydrazine serves as a versatile intermediate in the synthesis of various nitrogen-containing heterocycles. Its unique structure allows it to participate in multiple reaction pathways, making it valuable for developing new compounds.

Key Reactions:

- Formation of Imines: The compound can undergo nucleophilic addition reactions to form imines, which are crucial intermediates in organic synthesis. Recent studies have demonstrated its effectiveness in forming imines with various nucleophiles under mild conditions, thus broadening the scope of imine chemistry .

- Hydrazone Formation: this compound is also involved in the formation of hydrazones, which are important for bioconjugation applications. The reaction between carbonyl compounds and hydrazines leads to stable hydrazone linkages, facilitating the development of bioconjugates for therapeutic and diagnostic purposes .

Medicinal Chemistry Applications

The compound has shown promise in medicinal chemistry, particularly in the design of inhibitors targeting specific biological pathways.

Case Studies:

- HBV RNase H Inhibitors: Research has indicated that derivatives of this compound can be synthesized to create potent inhibitors of Hepatitis B Virus (HBV) RNase H. These inhibitors have demonstrated low cytotoxicity and high selectivity indexes, making them potential candidates for antiviral drug development .

- Anticancer Agents: The compound's ability to form stable linkages with other bioactive molecules has led to its exploration as a scaffold for anticancer agents. By modifying its structure, researchers have developed novel compounds that exhibit significant cytotoxic effects against various cancer cell lines.

Industrial Applications

This compound's utility extends beyond academic research into industrial applications, particularly in pharmaceuticals and agrochemicals.

Synthetic Pathways:

- Pharmaceutical Synthesis: The compound is employed as an intermediate in the synthesis of pharmaceutical agents, where its ability to form complex structures is leveraged to create new therapeutic compounds .

- Agrochemical Development: Its reactivity allows for the modification of agrochemical compounds, enhancing their efficacy and stability in agricultural applications.

Data Tables

The following table summarizes some key properties and applications of this compound:

| Property/Feature | Description |

|---|---|

| Chemical Structure | N-Boc protected hydrazine |

| Key Reactions | Imine formation, hydrazone formation |

| Applications | Medicinal chemistry, pharmaceutical synthesis |

| Notable Case Studies | HBV RNase H inhibitors, anticancer agents |

| Industrial Use | Agrochemical development |

Wirkmechanismus

The mechanism of action of N-Boc-2-(1-Iminoethyl)hydrazine involves its interaction with various molecular targets and pathways. It can act as a nucleophile, forming covalent bonds with electrophilic centers in target molecules. This interaction can lead to the inhibition or activation of specific enzymes and proteins, affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-Boc-2-(1-Iminoethyl)hydrazine include:

- N-Boc-hydrazine

- N-Boc-1,2-diaminoethane

- N-Boc-1,2-diaminopropane

Uniqueness

This compound is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and interact with various molecular targets. Its versatility makes it a valuable compound in both research and industrial applications.

Biologische Aktivität

N-Boc-2-(1-Iminoethyl)hydrazine is a compound of interest within the field of medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, synthesis, and relevance in drug development, supported by case studies and research findings.

Overview of Hydrazones

Hydrazones, including this compound, are compounds characterized by the functional group R1R2C=N-NH2. They exhibit a wide array of biological activities such as antimicrobial, anticancer, anti-inflammatory, and antitubercular effects. The biological efficacy of hydrazones is often attributed to the presence of the hydrazone functional group, which can engage in various interactions with biological targets .

Antimicrobial Properties

This compound has shown promising antibacterial activity against various strains of Mycobacterium tuberculosis (Mtb). In a study focusing on substituted amino acid hydrazides, modifications to the hydrazone structure significantly influenced antibacterial efficacy. Compounds with specific substituents exhibited minimum inhibitory concentrations (MICs) below 50 µM against drug-susceptible and resistant strains of Mtb .

| Compound | MIC (µM) | Activity Against |

|---|---|---|

| This compound | <50 | Mtb (wild-type and resistant strains) |

Anticancer Activity

Hydrazones have been evaluated for their anticancer properties, with several derivatives demonstrating significant cytotoxic effects against various cancer cell lines. For instance, certain hydrazone derivatives synthesized from isatin showed IC50 values in the low micromolar range against breast cancer cell lines such as MDA-MB 231 and MCF-7 .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Isatin-derived hydrazone | MDA-MB 231 | 6.7 |

| Isatin-derived hydrazone | MCF-7 | 6.7 |

Case Studies

Case Study 1: Antitubercular Activity

A series of hydrazone derivatives were synthesized and tested for their activity against Mtb. Among them, this compound exhibited a notable selectivity towards isoniazid-resistant strains, indicating its potential as a lead compound for developing new antitubercular agents .

Case Study 2: Anticancer Evaluation

In another study, this compound was evaluated for its cytotoxicity against different cancer cell lines. The results indicated that modifications to the hydrazone structure could enhance its anticancer activity, with some derivatives achieving IC50 values as low as 4 µM against A549 lung cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural features. The presence of electron-withdrawing groups can enhance its reactivity and interaction with biological targets. For example, substituents that increase lipophilicity may improve cellular uptake and bioavailability.

Eigenschaften

IUPAC Name |

tert-butyl N-(1-aminoethylideneamino)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2/c1-5(8)9-10-6(11)12-7(2,3)4/h1-4H3,(H2,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROPCTMTKIHNFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.